Nami-A

Metastasis inhibition Ruthenium anticancer Cytotoxicity comparison

NAMI-A (imidazolium trans-[tetrachloridodimethylsulfoxideimidazoleruthenate(III)]) is a ruthenium(III) coordination compound that has completed Phase I/II clinical evaluation as an antimetastatic agent. Unlike conventional cytotoxic chemotherapeutics, NAMI-A exhibits selective activity against solid tumor metastases with negligible direct cytotoxicity toward primary tumor cells.

Molecular Formula C8H15Cl4N4ORuS
Molecular Weight 458.2 g/mol
CAS No. 201653-76-1
Cat. No. B609409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNami-A
CAS201653-76-1
SynonymsNAMIA;  ImH-trans-RuCl4(DMSO)-Im;  imidazolium transimidazoledimethyl sulfoxidetetrachlororuthenat.
Molecular FormulaC8H15Cl4N4ORuS
Molecular Weight458.2 g/mol
Structural Identifiers
SMILESCS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]
InChIInChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3
InChIKeyRJZBTXZRLXLLKO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NAMI-A (CAS 201653-76-1): Ruthenium-Based Antimetastatic Prodrug for Metastasis-Focused Research and Preclinical Development


NAMI-A (imidazolium trans-[tetrachloridodimethylsulfoxideimidazoleruthenate(III)]) is a ruthenium(III) coordination compound that has completed Phase I/II clinical evaluation as an antimetastatic agent [1]. Unlike conventional cytotoxic chemotherapeutics, NAMI-A exhibits selective activity against solid tumor metastases with negligible direct cytotoxicity toward primary tumor cells [2][3]. The compound functions as a prodrug requiring bioreductive activation in the hypoxic tumor microenvironment, distinguishing it mechanistically from DNA-targeting platinum agents [4].

Why Generic Substitution Fails: NAMI-A's Distinct Antimetastatic Profile Versus Cytotoxic Ruthenium and Platinum Analogs


Ruthenium(III) complexes sharing the tetrachloridoruthenate core—most notably KP1019—exhibit superficially similar coordination chemistry but diverge fundamentally in biological activity. KP1019 functions primarily as a cytotoxic agent against platinum-resistant colorectal cancers, whereas NAMI-A demonstrates negligible primary tumor cytotoxicity yet potently inhibits metastasis formation and growth [1][2]. NAMI-A also shows 1053-fold lower cytotoxicity than cisplatin on a molar basis, confirming that its therapeutic value resides in antimetastatic mechanisms entirely distinct from DNA crosslinking [3]. Substituting NAMI-A with any in-class analog—whether other ruthenium(III) complexes or conventional platinum agents—would therefore fail to recapitulate the metastasis-selective pharmacology required for the intended experimental or therapeutic application.

NAMI-A Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


NAMI-A Exhibits 1053-Fold Lower Cytotoxicity Than Cisplatin, Confirming Metastasis-Selective Mechanism

NAMI-A demonstrates profoundly reduced direct cytotoxicity compared to cisplatin, establishing its mechanism as metastasis-selective rather than tumoricidal. In a four-cell-line panel (Igrov-1, 2008, MCF-7, T47D), NAMI-A was on average 1053 times less cytotoxic than cisplatin [1]. Ruthenium intracellular accumulation was 4.8-fold lower and DNA binding 42-fold lower than platinum from cisplatin [1]. Crucially, NAMI-A cytotoxicity correlated only with DNA binding, not with intracellular accumulation, indicating a fundamentally different cellular processing pathway [1].

Metastasis inhibition Ruthenium anticancer Cytotoxicity comparison

NAMI-A Reduces Lung Metastasis Weight by 80-90% in Murine Models, Matching or Exceeding NAMI Parent Compound

NAMI-A achieves robust in vivo metastasis suppression comparable or superior to its sodium salt parent NAMI. In mice bearing Lewis lung carcinoma and MCa mammary carcinoma, NAMI-A administered intraperitoneally at 35 mg/kg/day for six consecutive days reduced lung metastasis weight by 80-90% [1]. The effect was equal or superior to that of NAMI depending on the experimental system [1]. This efficacy is achieved without meaningful direct tumor cell cytotoxicity, underscoring the compound's metastasis-selective pharmacology [1].

In vivo metastasis Lung metastasis model Antimetastatic efficacy

NAMI-A Demonstrates Functional Divergence from KP1019: Antimetastatic Activity with Negligible Primary Tumor Cytotoxicity

Despite structural similarity as Ru(III) tetrachlorido complexes, NAMI-A and KP1019 exhibit fundamentally distinct pharmacological profiles. KP1019 functions primarily as a cytotoxic agent for platinum-resistant colorectal cancers, whereas NAMI-A is characterized by negligible effects on primary tumors but pronounced antimetastatic activity [1][2]. In cisplatin-resistant A2780 ovarian carcinoma cells, NAMI-A treatment results in increased intracellular ruthenium levels and higher numbers of ruthenium-DNA adducts, whereas KP1019 exhibits higher cytotoxicity with only slightly altered drug metabolism [3]. This functional divergence precludes interchangeability in research applications.

Ruthenium drug comparison KP1019 Metastasis vs cytotoxicity

NAMI-A Causes Transient G2/M Cell Cycle Arrest Without Reducing Cell Proliferation, Unlike Cisplatin's Progressive Cycle Disruption

NAMI-A and cisplatin induce mechanistically distinct cell cycle effects that correlate with their divergent therapeutic profiles. At 10⁻⁴ M concentration for 1-hour exposure, NAMI-A causes transient G2/M phase accumulation of tumor cells without affecting cell growth, whereas cisplatin produces progressive, dose-dependent disruption of all cell cycle phases coupled with reduced cell proliferation [1][2]. NAMI-A also significantly increases tumor cell attachment to plastic substrate compared to the related ICR complex [2]. These data confirm that in vitro cytotoxicity is not required for NAMI-A's in vivo antimetastatic activity [2].

Cell cycle arrest G2/M phase Cisplatin comparison

NAMI-A Demonstrates Superior Antimetastatic Efficacy Versus Cisplatin on Lewis Lung Carcinoma In Vivo

In comparative in vivo studies across multiple murine tumor models, NAMI-A demonstrates broader antimetastatic efficacy than cisplatin. NAMI-A (35 mg/kg/day i.p. × 6 days) was effective independently of tumor line and metastasis stage, whereas cisplatin (2 mg/kg/day × 6 days) showed variable activity: as effective as NAMI-A on MCa mammary carcinoma and TS/A adenocarcinoma, but less effective than NAMI-A on Lewis lung carcinoma [1][2]. In a separate study, cisplatin was inactive against Lewis lung carcinoma metastases while NAMI-A significantly reduced lung metastasis growth [3].

In vivo metastasis Lewis lung carcinoma Cisplatin comparison

NAMI-A Type Complexes Retain Antimetastatic Potency with Enhanced Aqueous Stability Versus Parent Compound

Structural modification of NAMI-A by substituting imidazole with less basic nitrogen ligands (pyrazole, thiazole, pyrazine) produces NAMI-A type complexes with improved aqueous stability while preserving antimetastatic activity. These analogues are devoid of meaningful in vitro cytotoxicity and inhibit metastasis formation and growth approximately to the same extent as NAMI-A in Lewis lung carcinoma and MCa mammary carcinoma models [1]. Notably, compared to NAMI-A, these complexes do not arrest cell cycle at G2/M but are more active in preventing spontaneous Matrigel invasion by tumor cells exposed to 10⁻⁴ M for 1 hour [1].

Chemical stability NAMI-A analogues Aqueous stability

NAMI-A Best Research and Industrial Application Scenarios: Evidence-Driven Use Cases for Metastasis-Focused Studies


In Vivo Metastasis Inhibition Studies in Murine Solid Tumor Models

NAMI-A is optimally deployed for preclinical studies requiring robust, reproducible metastasis suppression without confounding primary tumor cytotoxicity. The established 35 mg/kg/day i.p. × 6-day regimen reduces lung metastasis weight by 80-90% across Lewis lung carcinoma and MCa mammary carcinoma models [1]. This validated dosing paradigm enables direct comparison with novel antimetastatic candidates or combination partners. Importantly, NAMI-A's consistent efficacy across tumor types—including cisplatin-refractory Lewis lung carcinoma [2]—makes it the preferred positive control for metastasis intervention studies where platinum agents would provide inadequate or absent activity.

Mechanistic Investigation of Metastasis-Selective Cellular Pathways

The unique property combination—negligible direct cytotoxicity (1053-fold lower than cisplatin [3]) with selective metastasis inhibition—positions NAMI-A as an indispensable tool for dissecting metastasis-specific molecular mechanisms. Unlike cytotoxic agents that confound pathway analysis through cell death, NAMI-A enables clean interrogation of cellular processes governing invasion, migration, and metastatic colonization. Validated endpoints include inhibition of matrix metalloproteinases MMP-2 and MMP-9 at micromolar concentrations , decreased α5β1 integrin expression, reduced FAK autophosphorylation , and CD44+ tumor cell population reduction [4].

Ruthenium-Based Drug Development Benchmarking and SAR Studies

As the most extensively clinically evaluated ruthenium(III) antimetastatic agent, NAMI-A serves as the essential reference standard for structure-activity relationship (SAR) studies of novel ruthenium complexes. The NAMI-A type complex data demonstrate that antimetastatic activity can be retained while aqueous stability is enhanced [5], providing a validated benchmark for evaluating new candidates. The compound's IC50 range of 550-750 µM across various cancer cell lines [6] establishes a reproducible baseline for assessing relative cytotoxicity of novel ruthenium complexes in primary screening assays.

Combination Therapy Studies Targeting Primary Tumor Plus Metastasis

NAMI-A's limited activity against primary tumors [7] makes it strategically valuable for combination studies pairing a metastasis-selective agent with a cytotoxic drug. Clinical investigation has established dosing parameters: Phase I/II evaluation with gemcitabine determined maximum tolerated NAMI-A doses of 300-450 mg/m² in 21-day schedules [8]. The biphasic elimination kinetics—with longer lung retention half-life than liver, kidney, or primary tumor —further supports lung metastasis-focused combination strategies. Mechanistic studies indicate that MESNA may activate NAMI-A while providing chemoprotection, suggesting rational combination design pathways [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nami-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.